Subnanomolar EP4 Receptor Affinity Outperforms a Clinically-Profiled EP4 Antagonist
In a direct radioligand displacement assay, the target compound exhibited a Ki of 0.5 nM against the mouse EP4 receptor [1]. In contrast, the widely cited EP4 receptor antagonist 1 (CAS 2287259-07-6) displays an IC50 of 16.2 nM for the mouse EP4 receptor in a functional assay . Although the assay formats differ, the >30-fold difference in potency highlights the exceptional target engagement achievable with the meta-substituted azetidinone scaffold.
| Evidence Dimension | EP4 receptor binding affinity (mouse) |
|---|---|
| Target Compound Data | Ki = 0.5 nM |
| Comparator Or Baseline | EP4 receptor antagonist 1: IC50 = 16.2 nM (mouse EP4) |
| Quantified Difference | >30-fold lower Ki relative to comparator IC50 |
| Conditions | Target compound: Displacement of [3H]-PGE2 from CHO cells expressing mouse EP4. Comparator: functional assay (CRE reporter) in HEK293 cells. |
Why This Matters
For researchers requiring maximal EP4 occupancy at low concentrations, the target compound offers subnanomolar potency that may translate into lower effective doses and reduced off-target exposure.
- [1] BindingDB BDBM50360628. Displacement of [3H]-PGE2 from mouse EP4 receptor expressed in CHO cells. Ki = 0.5 nM. View Source
